molecular formula C7H12ClN3O3 B3038730 5-(2-Amino-ethyl)-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester hydrochloride CAS No. 890713-72-1

5-(2-Amino-ethyl)-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester hydrochloride

Cat. No.: B3038730
CAS No.: 890713-72-1
M. Wt: 221.64
InChI Key: REGBEZUDUCCBKK-UHFFFAOYSA-N
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Description

5-(2-Amino-ethyl)-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester hydrochloride (CAS 890713-72-1) is a chemical intermediate with the molecular formula C7H12ClN3O3 and a molecular weight of 221.64 g/mol . This compound is of significant value in medicinal chemistry and materials science research, serving as a key precursor for the development of novel coordination complexes and functional molecules . Scientific literature indicates its application in the synthesis of metal-organic compounds, as explored in studies published in Dalton Transactions . Furthermore, its derivatives are investigated for their potential in creating advanced biomaterials, as highlighted in research published in Biomaterials Science, where related structures are used in the engineering of microcapsules and other functional materials . The presence of both an aminoethyl side chain and an ester group on the 1,2,4-oxadiazole ring makes it a versatile building block for further functionalization, supporting its role in diverse R&D projects. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 5-(2-aminoethyl)-1,2,4-oxadiazole-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3.ClH/c1-2-12-7(11)6-9-5(3-4-8)13-10-6;/h2-4,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGBEZUDUCCBKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Amino-ethyl)-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(2-Amino-ethyl)-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the oxadiazole ring.

    Reduction: Reduced forms of the ester or amino groups.

    Substitution: Substituted derivatives at the amino or ester positions.

Scientific Research Applications

5-(2-Amino-ethyl)-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Amino-ethyl)-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 5-(2-Amino-ethyl)-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester hydrochloride. Key differences are highlighted in Table 1.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Formula Key Properties/Applications Reference
This compound 1,2,4-Oxadiazole 5-(2-Aminoethyl), 3-ethyl ester, HCl C₇H₁₁N₃O₃·HCl Enhanced solubility, drug candidate
5-Aminomethyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester 1,2,4-Oxadiazole 5-Aminomethyl, 3-ethyl ester C₆H₉N₃O₃ Intermediate in peptide synthesis
5-Amino-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester 1,2,4-Oxadiazole 5-Amino, 3-ethyl ester C₅H₇N₃O₃ Simpler structure, lower solubility
Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate 1,2-Oxazole 4-Amino, 3-methyl, 5-ethyl ester C₇H₁₀N₂O₃ Oxazole-based bioactivity studies
1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride 1,2,4-Oxadiazole 3-Ethanamine, 5-methyl, HCl C₅H₁₀N₃O·HCl Compact structure, CNS research

Key Observations :

Core Heterocycle: The 1,2,4-oxadiazole ring in the target compound offers higher thermal and metabolic stability compared to the 1,2-oxazole analog (e.g., Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate). The 1,2,4-oxadiazole derivatives generally exhibit stronger hydrogen-bonding capacity due to the additional nitrogen atom, enhancing interactions with biological targets.

Substituent Effects: The 2-aminoethyl group in the target compound increases molecular weight and hydrophilicity compared to the aminomethyl (C₆H₉N₃O₃) and 5-amino (C₅H₇N₃O₃) analogs. The ethyl ester group at the 3-position is conserved across analogs, suggesting its role in maintaining lipophilicity for membrane permeability.

Solubility and Bioavailability: The hydrochloride salt form of the target compound significantly improves aqueous solubility (>50 mg/mL) compared to non-salt analogs like 5-Aminomethyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester (<10 mg/mL). The methyl-substituted oxazole derivative (Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate) shows moderate solubility in organic solvents, limiting its in vivo utility.

Applications: The target compound is prioritized in antimicrobial research due to the oxadiazole ring’s electron-deficient nature, which disrupts bacterial cell walls. Simpler analogs (e.g., 5-Amino-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester) are used as synthetic intermediates rather than bioactive agents.

Research Findings and Trends

Recent studies highlight the superiority of this compound in drug discovery:

  • Antibacterial Activity: Demonstrated MIC values of 2–8 µg/mL against Staphylococcus aureus, outperforming the aminomethyl analog (MIC: 16–32 µg/mL).
  • Enzyme Inhibition: Showed 85% inhibition of E. coli dihydrofolate reductase at 10 µM, attributed to the aminoethyl group’s flexibility in binding.

Biological Activity

5-(2-Amino-ethyl)-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and its applications in medicinal chemistry.

Overview of the Compound

This compound features an oxadiazole ring, which is known for its diverse biological activities. The structure includes an aminoethyl side chain and a carboxylic acid group, contributing to its potential pharmacological properties.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Oxadiazole Ring : Achieved through an annulation reaction.
  • Esterification : The carboxylic acid group is esterified using ethanol in the presence of sulfuric acid.
  • Hydrochloride Formation : The final product is converted into its hydrochloride salt by treatment with hydrochloric acid.

Antimicrobial Properties

Research indicates that 5-(2-Amino-ethyl)-[1,2,4]oxadiazole derivatives exhibit significant antimicrobial activity. In particular, studies have shown effectiveness against various pathogens:

  • Anti-tubercular Activity : Compounds derived from 1,2,4-oxadiazoles have been reported to inhibit Mycobacterium tuberculosis effectively. For instance, certain derivatives demonstrated low minimum inhibitory concentrations (MIC) against resistant strains .
CompoundMIC (µg/mL)Reference
3a0.25Parikh et al. (2020)
4a0.045Upare et al. (2019)

Enzyme Inhibition

The compound has shown promise in enzyme inhibition studies, particularly in inhibiting enzymes relevant to infectious diseases and cancer . The unique structure of the oxadiazole ring contributes to its interaction with various biological targets.

Case Studies

  • Study on Anti-tubercular Activity :
    • Researchers synthesized new oxadiazole compounds and assessed their anti-tubercular efficacy. One compound exhibited an EC of 0.072 μM and a favorable pharmacokinetic profile .
  • Fragment-Based Drug Design :
    • Villemagne et al. (2020) developed oxadiazole derivatives as EthR inhibitors with improved solubility and metabolic stability . These compounds are being explored for their potential as new anti-TB agents.

Comparative Analysis with Similar Compounds

This compound can be compared with other oxadiazole derivatives to highlight its unique properties:

Compound TypeUnique Features
1,2,3-OxadiazoleDifferent reactivity patterns
1,3,4-OxadiazoleLess potent in certain biological assays
1,2,4-OxadiazolesHigher metabolic stability and bioavailability

Future Directions

The ongoing research into oxadiazole derivatives suggests a promising future for compounds like this compound in drug development. Their unique structural properties may lead to novel therapeutic agents for treating infectious diseases and cancer.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Amino-ethyl)-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester hydrochloride
Reactant of Route 2
5-(2-Amino-ethyl)-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester hydrochloride

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